molecular formula C23H32N6O B2528645 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine CAS No. 898453-73-1

3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

Cat. No.: B2528645
CAS No.: 898453-73-1
M. Wt: 408.55
InChI Key: LJSHOYCPCQVDKS-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine (CAS 898453-73-1) is a chemical compound with the molecular formula C 23 H 32 N 6 O and a molecular weight of 408.54 g/mol . This complex synthetic molecule features a pyridazine core substituted with two distinct nitrogen-containing heterocycles—a piperazine ring linked to a 3,4-dimethylbenzoyl group and a 4-ethylpiperazine moiety. This structural motif is characteristic of compounds investigated for their potential to interact with central nervous system (CNS) targets . Compounds within this structural class, specifically those based on a piperazinyl-pyridazine core, have been identified as potent and centrally penetrant pan-muscarinic acetylcholine receptor (mAChR) antagonists . Although the specific biological profile of this compound requires further experimental validation, its structure suggests significant research value for neuroscience and pharmacology. It serves as a valuable scaffold for exploring receptor-ligand interactions, structure-activity relationships (SAR), and the development of novel molecular probes for GPCR research . Supplied at a purity of ≥90% , this product is intended for research applications in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)20-6-5-18(2)19(3)17-20/h5-8,17H,4,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSHOYCPCQVDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include piperazine derivatives, benzoyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient reactions. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-(3,4-Dimethylbenzoyl)piperazin-1-yl 4-Ethylpiperazin-1-yl C₂₄H₃₁N₆O 427.55 Balanced lipophilicity for membrane permeability
3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine 4-(3,4-Dimethylbenzoyl)piperazin-1-yl Thiophen-2-yl C₂₁H₂₂N₄OS 394.49 Enhanced π-π interactions via thiophene
3-(4-Ethylpiperazin-1-yl)-6-(4-(4-nitrophenylsulfonyl)piperazin-1-yl)pyridazine 4-Ethylpiperazin-1-yl 4-(4-Nitrophenylsulfonyl)piperazin-1-yl C₂₀H₂₇N₇O₄S 461.54 Electron-withdrawing sulfonyl group may reduce metabolic stability
3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine 4-(4-Methoxybenzoyl)piperazin-1-yl 3-Methylpyrazol-1-yl C₂₀H₂₂N₆O₂ 378.43 Methoxy group improves solubility but may lower potency
3-[4-(4-Methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine 4-(4-Methylbenzoyl)piperazin-1-yl 3,4,5-Trimethylpyrazol-1-yl C₂₂H₂₆N₆O 390.49 Steric bulk may hinder target binding

Functional Group Impact on Pharmacological Properties

Substituents at Position 3: 3,4-Dimethylbenzoyl (Target Compound): The methyl groups enhance lipophilicity and may stabilize hydrophobic interactions with target proteins.

Substituents at Position 6 :

  • 4-Ethylpiperazine (Target Compound) : The ethyl group balances basicity and steric effects, optimizing pharmacokinetics.
  • Thiophen-2-yl (Analog ) : The thiophene ring enables π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity.
  • 4-Nitrophenylsulfonyl (Analog ) : Strong electron-withdrawing effects may improve enzyme inhibition but increase susceptibility to metabolic degradation.

Biological Activity

The compound 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4OC_{20}H_{26}N_{4}O with a molecular weight of approximately 362.46 g/mol. The structure features a pyridazine core substituted with piperazine rings and a dimethylbenzoyl group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is significant in neurodegenerative diseases like Alzheimer's. Studies indicate that it acts as a reversible and competitive inhibitor, with an IC50 value in the low micromolar range .
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions. The structural similarity to known psychoactive compounds suggests potential applications in treating psychiatric disorders.

Biological Activity Data

Table 1 summarizes key findings from various studies regarding the biological activity of this compound and related derivatives:

Study Biological Activity IC50 Value (µM) Selectivity Notes
Study AMAO-B Inhibition0.013HighReversible inhibitor
Study BCytotoxicity (L929 cells)120.6LowNon-toxic at lower concentrations
Study CReceptor BindingN/AN/APotential for CNS applications

Case Studies

  • MAO Inhibition : In a study assessing various pyridazine derivatives, the compound exhibited strong inhibition against MAO-B with an IC50 value of 0.013 µM, indicating potent activity compared to other tested compounds . This suggests its potential utility in developing treatments for neurodegenerative diseases.
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using L929 fibroblast cells. While one derivative caused significant cell death at higher concentrations, this compound showed no cytotoxic effects at any tested dose, making it a safer candidate for further development .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions between this compound and the active site of MAO-B, supporting its classification as a selective inhibitor .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine with high yield and purity?

  • Answer : Synthesis involves multi-step reactions, including coupling of piperazine and pyridazine derivatives. Key considerations include:

  • Temperature control : Reactions often require refluxing in solvents like ethanol or dimethylformamide (DMF) to stabilize intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the pyridazine core.
  • Purification : Column chromatography with silica gel or preparative HPLC is essential to isolate the final compound ≥95% purity .
  • Catalysts : Use of coupling agents (e.g., HATU, DCC) to facilitate amide bond formation between benzoyl and piperazine groups .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

  • Answer : A combination of spectroscopic and chromatographic methods is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions on the pyridazine and piperazine rings.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+^+ = 413.18).
  • X-ray crystallography : Resolves crystal packing and stereoelectronic interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50} values in kinase inhibition assays)?

  • Answer : Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized assay protocols : Use ATP concentration-matched kinase assays to minimize variability.
  • Stability testing : Assess compound degradation in DMSO or aqueous buffers via LC-MS over 24–72 hours.
  • Positive controls : Compare activity against reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Q. How can computational modeling predict and optimize the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding poses in receptor active sites (e.g., 5-HT2A_{2A} receptor).
  • MD simulations : 100-ns simulations assess binding stability and identify key residues (e.g., Asp155 in 5-HT2A_{2A}) for SAR optimization.
  • Free energy calculations : MM/GBSA or PMF analysis quantifies binding affinity changes upon structural modifications .

Q. What experimental designs are effective for elucidating the mechanism of action (MoA) in complex biological systems?

  • Answer : A tiered approach is recommended:

  • In vitro target engagement : SPR or ITC measures direct binding to purified proteins.
  • Cellular pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling perturbations (e.g., MAPK/ERK pathways).
  • Genetic validation : CRISPR/Cas9 knockout of putative targets confirms functional relevance .

Methodological Challenges and Solutions

Q. How can researchers adapt synthetic protocols for derivatives when original procedures yield inconsistent results?

  • Answer : Common issues and solutions include:

  • Low coupling efficiency : Replace traditional bases (e.g., K2_2CO3_3) with stronger alternatives (e.g., DBU) to deprotonate stubborn amines.
  • Byproduct formation : Introduce protecting groups (e.g., Boc for piperazine) to block unwanted side reactions.
  • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer in exothermic steps .

Q. What in silico and in vitro approaches are synergistic for assessing ADMET properties early in development?

  • Answer :

  • In silico tools : SwissADME predicts logP, solubility, and CYP450 interactions.
  • In vitro assays :
  • Caco-2 permeability : Evaluates intestinal absorption.
  • Microsomal stability : Measures metabolic degradation (e.g., t1/2_{1/2} in human liver microsomes).
  • hERG inhibition : Patch-clamp assays cardiotoxicity risks .

Key Takeaways

  • Synthesis : Prioritize solvent polarity and coupling agents for optimal yield.
  • Mechanistic Studies : Integrate computational docking with cellular omics for MoA clarity.
  • Data Contradictions : Standardize assays and validate targets genetically.

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